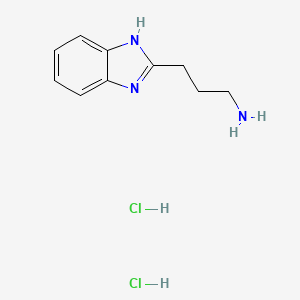

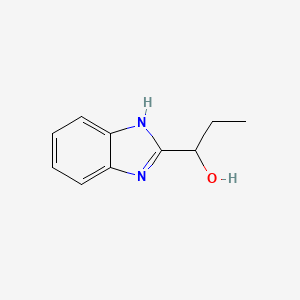

1-(1H-Benzimidazol-2-yl)propan-1-ol

概要

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves multi-step reactions, as seen in the efficient synthesis of 1H-benzimidazol-1-yl acetates and propionates containing a 1H-1,2,4-triazole moiety under microwave irradiation, yielding high product percentages . Similarly, the synthesis of 1-(1H-benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one was achieved using microwave irradiation, indicating that this technique is effective for synthesizing benzimidazole derivatives . These methods suggest that the synthesis of 1-(1H-Benzimidazol-2-yl)propan-1-ol could also be optimized using microwave irradiation techniques.

Molecular Structure Analysis

Structural elucidation of benzimidazole derivatives is commonly performed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . For instance, the structure of N-(1H-Benzimidazol-2-yl)-N'-benzyl propionamidine was determined by NMR and X-ray diffraction, revealing its crystalline form and molecular conformation . These techniques are essential for confirming the molecular structure of 1-(1H-Benzimidazol-2-yl)propan-1-ol and understanding its chemical behavior.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, which are often influenced by their functional groups and molecular structure. The synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols involved a one-pot reaction, demonstrating the reactivity of benzimidazole with other reagents to form biologically active compounds . The reactivity of 1-(1H-Benzimidazol-2-yl)propan-1-ol would likely be influenced by the presence of the hydroxyl group, which could facilitate further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The antifungal and antibacterial activities of these compounds are often evaluated in vitro, indicating their potential as bioactive agents . For example, the synthesized 1H-benzimidazol-1-yl acetates and propionates exhibited high antifungal activities . The physical and chemical properties of 1-(1H-Benzimidazol-2-yl)propan-1-ol would need to be analyzed to determine its suitability for similar applications.

科学的研究の応用

1. Metal-Organic Frameworks (MOFs) Synthesis

- Methods of Application : The synthesis involves the use of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions. The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM), powder X-ray diffraction (XRD), Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .

- Results or Outcomes : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .

2. Pharmacological Activities

- Application Summary : Benzimidazole is a promising pharmacophore with diverse pharmacological activities. It has shown potential in antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .

- Methods of Application : The synthesis of benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

- Results or Outcomes : The prevalence of benzimidazole cores in biologically active molecules stimulated the need for elegant and efficient ways to make these heterocyclic leads .

Safety And Hazards

将来の方向性

The future directions for the research and development of benzimidazole derivatives are promising. They have a broad range of biological activity, including antifungal, antibacterial, antiviral, antitumor, and antiparasitic properties . Therefore, they are extensively used in agriculture and as pharmaceuticals .

特性

IUPAC Name |

1-(1H-benzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6,9,13H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVCKMRVMBKZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586083 | |

| Record name | 1-(1H-Benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzimidazol-2-yl)propan-1-ol | |

CAS RN |

4857-00-5 | |

| Record name | 1-(1H-Benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

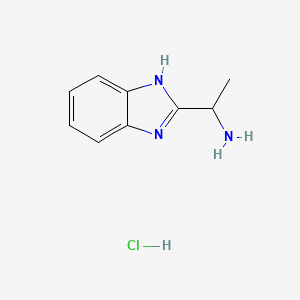

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

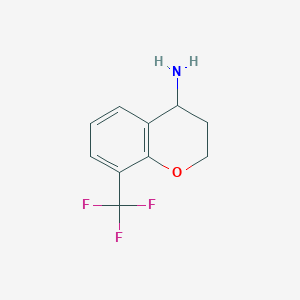

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)